

# 1-Phenoxyadamantane: Technical Profile & Synthetic Methodologies

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## Compound of Interest

Compound Name: 1-Phenoxyadamantane

CAS No.: 38614-05-0

Cat. No.: B14670457

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## Executive Summary

**1-Phenoxyadamantane** (Adamantyl phenyl ether) represents a critical structural motif in medicinal chemistry, serving as a lipophilic "anchor" that modulates the pharmacokinetic profile of drug candidates. Unlike its C-alkylated isomer (p-adamantylphenol), the ether linkage preserves the electron density of the aromatic ring while introducing the bulky, lipophilic adamantane cage. This guide differentiates the precise synthetic conditions required to achieve O-alkylation over the thermodynamically favored C-alkylation.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5]

Property	Data
CAS Number	38614-05-0
IUPAC Name	1-Phenoxytricyclo[3.3.1.1 <sup>{3,7}</sup> ]decane
Molecular Formula	C <sub>16</sub> H <sub>20</sub> O
Molecular Weight	228.33 g/mol
Appearance	White crystalline solid
Solubility	Soluble in CHCl <sub>3</sub> , DCM, Toluene; Insoluble in Water
Lipophilicity (cLogP)	~4.6 (High lipophilicity due to diamondoid cage)
Key Spectral Feature	IR: 1213 cm <sup>-1</sup> (C-O-C stretch); NMR: δ 2.17 (Bridgehead H)

## Synthetic Pathways & Mechanistic Divergence

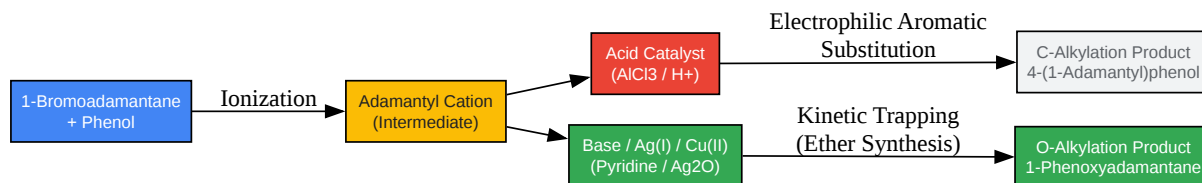
The synthesis of **1-phenoxyadamantane** is non-trivial due to the competition between O-alkylation (ether formation) and C-alkylation (Friedel-Crafts alkylation).

### The Mechanistic Trap: Acid vs. Base Control

Under standard acidic conditions (Lewis acids like AlCl<sub>3</sub> or protic acids), the adamantyl cation attacks the aromatic ring of phenol, yielding 4-(1-adamantyl)phenol. To secure the ether, one must suppress ring alkylation using metal catalysis or specific SN1 conditions with non-nucleophilic bases.

### Pathway Visualization

The following diagram illustrates the critical divergence in synthesis based on reaction conditions.



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Caption: Divergence of adamantylation: Acidic conditions favor C-alkylation; Ag/Cu-promoted conditions favor O-alkylation.

## Experimental Protocols

### Method A: Silver-Promoted Solvolysis (High Specificity)

This method utilizes silver oxide to scavenge the leaving bromide, preventing the formation of HBr which would catalyze the rearrangement to the phenol.

Reagents:

- 1-Bromoadamantane (1.0 eq)[1]
- Phenol (1.2 eq)
- Silver(I) Oxide (Ag<sub>2</sub>O) (0.6 eq) or Pyridine (excess)
- Solvent: Anhydrous Benzene or Toluene

Step-by-Step Workflow:

- **Dissolution:** Dissolve 1-bromoadamantane (2.15 g, 10 mmol) and phenol (1.13 g, 12 mmol) in anhydrous toluene (20 mL).
- **Scavenger Addition:** Add Ag<sub>2</sub>O (1.4 g, 6 mmol) or dry pyridine (2 mL) to the solution.
- **Reflux:** Heat the mixture to reflux (110°C) for 6–12 hours under an inert atmosphere (Ar/N<sub>2</sub>).

- Filtration: Cool to room temperature and filter off the silver salts/precipitate.
- Workup: Wash the filtrate with 10% NaOH (to remove excess phenol) and then water. Dry over MgSO<sub>4</sub>.
- Purification: Recrystallize from hexane/ethanol to yield white crystals.

## Method B: Copper-Catalyzed Cross-Coupling (Modern Route)

For higher throughput and scale, a Chan-Lam or Ullmann-type coupling using 1-adamantanol is preferred.

Reagents:

- 1-Adamantanol[2]
- Phenylboronic acid (or Triphenylbismuth)
- Catalyst: Cu(OAc)<sub>2</sub>
- Base: Pyridine / Et<sub>3</sub>N

## Analytical Characterization (Validation)

To confirm the synthesis of the ether and not the phenol, specific spectroscopic markers must be identified.

Technique	Marker	Interpretation
$^1\text{H}$ NMR (270 MHz, $\text{CDCl}_3$ )	$\delta$ 7.28–6.97 (m, 5H)	Aromatic protons (Phenoxy group).
$\delta$ 2.17 (bs, 3H)	Bridgehead protons (H-3,5,7). Diagnostic shift.	
$\delta$ 1.87 (bs, 6H)	Methylene protons (H-2,8,9).	
$\delta$ 1.65 (m, 6H)	Methylene protons (H-4,6,10).	
IR Spectroscopy	1213 $\text{cm}^{-1}$	Strong C-O-C ether stretching band.
No OH band	Absence of broad peak at 3200–3500 $\text{cm}^{-1}$ confirms no phenol.	
2906, 2854 $\text{cm}^{-1}$	C-H stretching of the adamantane cage.	

## Applications in Drug Discovery

### "Escaping Flatland"

**1-Phenoxyadamantane** serves as a 3D scaffold. Replacing a flat phenyl ring with an adamantyl ether increases the fraction of  $\text{sp}^3$  carbons ( $F_{\text{sp}^3}$ ), which correlates with improved clinical success rates by enhancing solubility and receptor fit.

### Metabolic Stability

The adamantane cage is sterically bulky, protecting the ether linkage from rapid enzymatic hydrolysis. The bridgehead positions block metabolic oxidation that typically occurs at benzylic positions in standard alkyl ethers.

### Lipophilicity Modulation

With a high logP (~4.6), this moiety is used to drive compounds across the Blood-Brain Barrier (BBB). It is a bioisostere for large hydrophobic groups like tert-butyl or cyclohexyl ethers but provides a more rigid, defined geometry.

## References

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- Spectral Data Validation: Copper(II)-catalyzed O-phenylation of alcohols. (See experimental section for Compound 2g). [Link](#)

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